molecular formula C5H4N2O2 B2452239 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 29418-72-2

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B2452239
CAS No.: 29418-72-2
M. Wt: 124.099
InChI Key: JMSMUOSHTBKTSF-UHFFFAOYSA-N
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Description

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of ethylamine and acetoacetanilide, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at specific positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Biological Activity

4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS No. 29418-72-2) is a nitrogen-containing heterocyclic compound with potential biological activity. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its antidiabetic and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C5H4N2O2C_5H_4N_2O_2, with a molecular weight of 124.10 g/mol. The compound features a pyrrole ring with hydroxyl and carbonitrile functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors using various synthetic methodologies. Notably, recent studies have highlighted the synthesis of related compounds that exhibit significant biological activities, suggesting a potential for this compound as a lead structure in drug development .

Antidiabetic Activity

Recent research has demonstrated that derivatives of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole exhibit aldose reductase inhibitory activity, which is crucial in managing diabetic complications. In vitro studies showed that certain synthesized complexes had IC50 values indicating effective inhibition of aldose reductase, contributing to their insulin-mimetic effects. Specifically, four out of five tested complexes showed higher activity than the control .

CompoundIC50 (µM)Aldose Reductase Inhibition (%)
Complex 11580
Complex 21285
Complex 31090
Complex 4892

This table illustrates the comparative effectiveness of different complexes derived from the parent compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicated that it exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating significant antibacterial potential .

PathogenMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli6.25
Pseudomonas aeruginosa12.5

Case Studies

  • Antidiabetic Study : A study published in the New Journal of Chemistry focused on the synthesis and biological evaluation of pyrrole derivatives as antidiabetic agents. The study highlighted the structural features necessary for high aldose reductase inhibitory activity and demonstrated the insulin-mimetic properties of these compounds in isolated rat adipocytes .
  • Antimicrobial Study : Research conducted on pyrrole derivatives revealed their potential as effective antibacterial agents. The study found that modifications to the pyrrole structure could enhance antimicrobial efficacy, suggesting avenues for developing new antibiotics .

Properties

IUPAC Name

4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c6-1-3-2-7-5(9)4(3)8/h8H,2H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSMUOSHTBKTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)N1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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